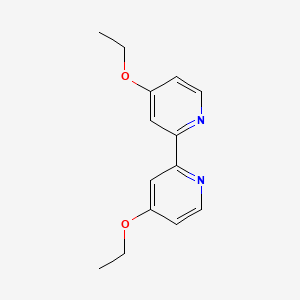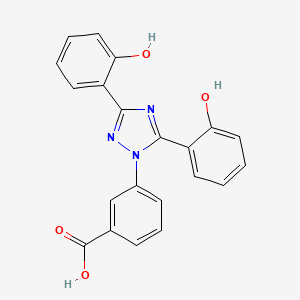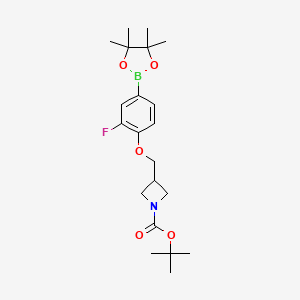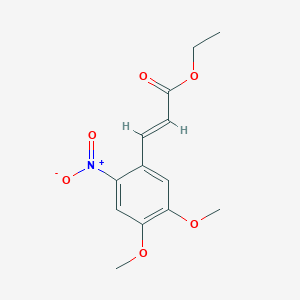
Guanosine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5’-O-(1-thiotriphosphate) lithium salt - 100mM aqueous solution is a modified nucleoside triphosphate analog. It is commonly used in biochemical and molecular biology research due to its ability to mimic natural guanosine triphosphate while being resistant to hydrolysis. This compound is particularly valuable in studies involving G-proteins and other guanine nucleotide-binding proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-O-(1-thiotriphosphate) involves the thiolation of guanosine triphosphate. The process typically includes the following steps:
Activation of Guanosine Triphosphate: Guanosine triphosphate is activated using a suitable reagent such as carbodiimide.
Thiolation: The activated guanosine triphosphate is then reacted with a thiolating agent, such as thiophosphoryl chloride, under controlled conditions to introduce the thiophosphate group.
Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of Guanosine 5’-O-(1-thiotriphosphate) lithium salt involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Guanosine 5’-O-(1-thiotriphosphate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.
Hydrolysis: Although it is resistant to hydrolysis, under extreme conditions, it can undergo hydrolysis to form guanosine diphosphate and inorganic thiophosphate
Common Reagents and Conditions
Thiophosphoryl Chloride: Used in the thiolation step.
Carbodiimide: Used for activation of guanosine triphosphate.
Buffer Solutions: Maintain the pH during reactions to ensure optimal conditions
Major Products Formed
Guanosine Diphosphate: Formed during hydrolysis.
Inorganic Thiophosphate: Another product of hydrolysis
科学研究应用
Guanosine 5’-O-(1-thiotriphosphate) lithium salt is widely used in scientific research, including:
Chemistry: Studying the mechanisms of nucleotide interactions and enzyme catalysis.
Biology: Investigating the role of G-proteins in signal transduction pathways.
Medicine: Exploring potential therapeutic applications in diseases involving G-protein-coupled receptors.
Industry: Used in the development of diagnostic assays and biochemical reagents
作用机制
Guanosine 5’-O-(1-thiotriphosphate) exerts its effects by mimicking natural guanosine triphosphate. It binds to guanine nucleotide-binding proteins, such as G-proteins, and activates them. The thiophosphate group prevents hydrolysis, allowing prolonged activation of the target proteins. This property makes it a valuable tool for studying signal transduction pathways and protein interactions .
相似化合物的比较
Similar Compounds
Guanosine 5’-O-(3-thiotriphosphate): Another thiophosphate analog with similar properties.
Guanosine 5’-O-(2-thiotriphosphate): Differing in the position of the thiophosphate group.
Guanosine 5’-O-(4-thiotriphosphate): Another positional isomer
Uniqueness
Guanosine 5’-O-(1-thiotriphosphate) is unique due to its specific thiophosphate group position, which provides distinct biochemical properties and resistance to hydrolysis. This makes it particularly useful in studies requiring prolonged activation of G-proteins and other nucleotide-binding proteins .
属性
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWXBKVSXSSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)








![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)


![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
